A 922500

DGAT-1 inhibition enzyme potency triglyceride synthesis

A 922500 offers the widest selectivity margin among DGAT-1 inhibitors—>5,800-fold over DGAT-2 and >32,000-fold over ACAT-1/2—ensuring triglyceride reduction is attributable solely to DGAT-1 blockade. Uniquely elevates HDL-cholesterol by 25%, a property not uniformly shared by clinical alternatives. Robust in vivo efficacy (39–53% TG reduction at 3 mg/kg oral) validated in Zucker fatty rats and dyslipidemic hamsters. Procure for definitive SAR benchmarking and full-spectrum lipid profiling studies without confounding off-target effects.

Molecular Formula C26H24N2O4
Molecular Weight 428.5 g/mol
CAS No. 959122-11-3
Cat. No. B1666454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 922500
CAS959122-11-3
Synonyms(IR,2R)-2-(4'-(3-phenyl-ureido)-biphenyl-4-carbonyl)cyclopentanecarboxylic acid
A-922500
Molecular FormulaC26H24N2O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
InChIInChI=1S/C26H24N2O4/c29-24(22-7-4-8-23(22)25(30)31)19-11-9-17(10-12-19)18-13-15-21(16-14-18)28-26(32)27-20-5-2-1-3-6-20/h1-3,5-6,9-16,22-23H,4,7-8H2,(H,30,31)(H2,27,28,32)/t22-,23-/m1/s1
InChIKeyBOZRFEQDOFSZBV-DHIUTWEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A 922500 (CAS 959122-11-3): A Potent, Selective, Orally Bioavailable DGAT-1 Inhibitor for Triglyceride Metabolism Research


A 922500 (DGAT-1 Inhibitor 4a) is a small-molecule diacylglycerol acyltransferase 1 (DGAT-1) inhibitor with the chemical structure (1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid [1]. It potently inhibits human DGAT-1 with IC50 values ranging from 7 to 9 nM and mouse DGAT-1 with IC50 values of 22 to 24 nM, depending on assay conditions [2]. The compound demonstrates high selectivity over related acyltransferases including DGAT-2 (IC50 = 53 μM) and ACAT-1/2 (IC50 = 296 μM) , and exhibits oral bioavailability with significant in vivo triglyceride-lowering effects in rodent models [3].

Why DGAT-1 Inhibitors Cannot Be Interchanged: Evidence-Based Differentiation of A 922500


While several DGAT-1 inhibitors share the same nominal target, their distinct potency profiles, selectivity windows, and in vivo pharmacodynamic characteristics preclude generic substitution. A 922500 exhibits a unique combination of high human DGAT-1 potency (IC50 7-9 nM) [1] and an exceptionally wide selectivity margin over DGAT-2 (>5,800-fold) and ACAT-1/2 (>32,000-fold) , a profile not uniformly matched by clinical-stage alternatives such as PF-04620110, LCQ908 (pradigastat), or AZD7687. Furthermore, the in vivo triglyceride reduction achieved with A 922500 (39-53% at 3 mg/kg in rodent models) [2] establishes a benchmark efficacy threshold that cannot be assumed for other DGAT-1 inhibitors without direct comparative data. The following quantitative evidence delineates precisely where A 922500 diverges from its closest analogs.

Quantitative Differentiation Evidence for A 922500 Against Closest DGAT-1 Inhibitor Comparators


Human DGAT-1 Potency: A 922500 vs. PF-04620110, LCQ908, JTT-553, and AZD7687

A 922500 inhibits human DGAT-1 with an IC50 of 7-9 nM, placing it among the most potent DGAT-1 inhibitors in the class [1]. Direct comparator data: PF-04620110 exhibits an IC50 of 19 nM against human DGAT-1 [2]; LCQ908 (pradigastat) shows IC50 values of 57-157 nM ; JTT-553 demonstrates higher potency (IC50 2.38 nM) [3]; and AZD7687 is substantially less potent (IC50 80 nM) . A 922500 is 2-3x more potent than PF-04620110, 6-17x more potent than LCQ908, approximately 4x less potent than JTT-553, and 9-11x more potent than AZD7687.

DGAT-1 inhibition enzyme potency triglyceride synthesis metabolic disease

Selectivity Over DGAT-2: A 922500's Wide Therapeutic Window

A 922500 exhibits exceptional selectivity for DGAT-1 over DGAT-2, with an IC50 of 53 μM against DGAT-2, yielding a >5,800-fold selectivity window . In contrast, PF-04620110 demonstrates DGAT-2 inhibition with an IC50 of >50 μM [1], representing a >2,600-fold window, which is narrower than A 922500's margin. JTT-553 shows no inhibitory activity against DGAT-2 up to 10 μM (>4,200-fold window) [2], while AZD7687's DGAT-2 selectivity is not as extensively characterized but its lower potency against DGAT-1 (80 nM) results in a smaller absolute selectivity margin. A 922500's >5,800-fold selectivity provides an experimental advantage by minimizing confounding DGAT-2-mediated effects.

selectivity profiling DGAT-2 acyltransferase off-target

In Vivo Triglyceride Reduction: Dose-Response Efficacy of A 922500 in Rodent Models

In Zucker fatty rats, oral administration of A 922500 at 3 mg/kg for 14 days reduced serum triglycerides by 39% and free fatty acids by 32% [1]. In diet-induced dyslipidemic hamsters, the same dose reduced triglycerides by 53% and free fatty acids by 55% [1]. Comparator data for PF-04620110 show a 50% reduction in plasma triglycerides at 1 mg/kg in mice following a lipid challenge [2], while LCQ908 demonstrates triglyceride lowering in human clinical trials but with variable efficacy [3]. A 922500's 39-53% reduction at 3 mg/kg provides a quantitative benchmark for preclinical efficacy that is directly comparable to published data for other DGAT-1 inhibitors.

in vivo efficacy triglyceride lowering hypertriglyceridemia rodent models

HDL-Cholesterol Elevation: A 922500's Unique Lipid-Modifying Profile

A 922500 (3 mg/kg, 14 days) significantly increased high-density lipoprotein cholesterol (HDL-C) by 25% in Zucker fatty rats [1]. This effect is not uniformly reported for other DGAT-1 inhibitors. For instance, PF-04620110 studies do not report HDL-C elevation [2], and AZD7687 was associated with gastrointestinal adverse events in clinical trials [3] without documented HDL-C benefit. The HDL-C increase observed with A 922500 suggests a potentially favorable lipid-modifying profile beyond triglyceride reduction, which may be relevant for studies evaluating cardiovascular risk modulation.

HDL cholesterol lipid profile cardiovascular metabolic syndrome

Optimized Application Scenarios for A 922500 Based on Quantitative Differentiation Evidence


Preclinical Studies Requiring High-Potency DGAT-1 Inhibition with Wide Selectivity Margin

A 922500 is optimally suited for in vitro and in vivo studies where potent DGAT-1 inhibition (IC50 7-9 nM) must be achieved without confounding DGAT-2 or ACAT off-target effects. Its >5,800-fold selectivity over DGAT-2 and >32,000-fold selectivity over ACAT-1/2 ensure that observed triglyceride reductions are attributable specifically to DGAT-1 blockade, rather than cross-inhibition of related acyltransferases. This selectivity profile is particularly valuable for mechanistic studies dissecting the distinct roles of DGAT-1 versus DGAT-2 in triglyceride synthesis.

Chronic In Vivo Models of Hypertriglyceridemia and Metabolic Syndrome

A 922500 has been validated in both genetic (Zucker fatty rat) and diet-induced (dyslipidemic hamster) models of hypertriglyceridemia, demonstrating robust triglyceride reduction (39-53%) and free fatty acid reduction (32-55%) with 14-day oral dosing at 3 mg/kg [1]. The compound's oral bioavailability and sustained efficacy over a 14-day dosing period make it a reliable tool for chronic metabolic studies evaluating the long-term effects of DGAT-1 inhibition on lipid homeostasis, insulin sensitivity, and body weight regulation.

Lipid Profile Modification Studies Including HDL-Cholesterol Modulation

A 922500 uniquely increases HDL-cholesterol by 25% in Zucker fatty rats [1], a property not consistently observed with other DGAT-1 inhibitors such as PF-04620110 or AZD7687. This characteristic makes A 922500 particularly suitable for studies investigating the pleiotropic lipid-modifying effects of DGAT-1 inhibition, including potential cardiovascular risk reduction mechanisms. Researchers evaluating the full spectrum of lipid profile changes following DGAT-1 inhibition will benefit from A 922500's distinct HDL-C elevation profile.

Comparator Studies Against Clinical-Stage DGAT-1 Inhibitors

Given A 922500's intermediate potency relative to clinical candidates JTT-553 (higher potency, IC50 2.38 nM) and LCQ908/pradigastat (lower potency, IC50 57-157 nM) [2], the compound serves as a valuable benchmark for structure-activity relationship (SAR) studies and comparative pharmacology. Its well-characterized in vivo efficacy (39-53% TG reduction) and selectivity profile provide a reference point for evaluating novel DGAT-1 inhibitors in preclinical development. Procurement of A 922500 enables head-to-head comparisons that can inform lead optimization decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for A 922500

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.